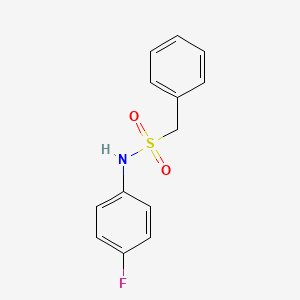

N-(4-fluorophenyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- N-(4-fluorophenyl)-1-phenylmethanesulfonamide , a sulfonamide compound, is of interest due to its structural characteristics and potential biological applications.

Synthesis Analysis

- The synthesis of similar sulfonamide compounds often involves reactions with various reagents and conditions. For instance, the reaction of CFCl3 with thiophenoxide can yield thioethers, which are precursors to sulfonamides under specific conditions (Saikia & Tsuboi, 2001).

Molecular Structure Analysis

- The molecular structure of This compound closely resembles those of N-phenylmethanesulfonamide and other alkyl sulfonanilides. Key geometric parameters and hydrogen bonding patterns contribute to its potential biological activity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

- The compound may participate in various chemical reactions due to its functional groups. For example, sulfonamides can undergo reactions like Darzens reaction, as observed in the synthesis of cyclopropanes (Davies et al., 1996).

Physical Properties Analysis

- The specific physical properties of This compound are not detailed in the available literature. However, similar compounds typically possess distinct melting points, solubilities, and crystal structures, which are crucial for their applications in various fields.

Chemical Properties Analysis

- The chemical properties of sulfonamides, like This compound , include their reactivity with various nucleophiles and electrophiles, influenced by the presence of the sulfonamide group and its substituents (Wong et al., 2010).

Aplicaciones Científicas De Investigación

Photophysical Properties in Aqueous Environments

A study by Henary et al. (2007) synthesized and characterized 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives in aqueous solution. This research revealed that these compounds undergo efficient excited-state intramolecular proton transfer, resulting in a strongly Stokes-shifted fluorescence emission, which can be useful in designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).

Structural Analysis and Biological Activity

Gowda et al. (2007) analyzed the structure of N-(4-fluorophenyl)methanesulfonamide, highlighting its potential availability to receptor molecules during biological activity due to its unique molecular packing and hydrogen bonding patterns (Gowda et al., 2007).

Radiofluorination and PET Tracing

In the field of positron emission tomography (PET), Buckingham et al. (2015) demonstrated the use of oxidative nucleophilic fluorination of N-arylsulfonamides for preparing 4-fluorophenyl sulfonamides. This methodology was adapted for radiofluorination, offering potential applications in PET imaging (Buckingham et al., 2015).

Enantioselective Synthesis and Cyclopropanation

Davies et al. (1996) described a method for enantioselective synthesis using rhodium N-(arylsulfonyl)prolinate catalysis, which could be relevant for the synthesis of compounds involving N-(4-fluorophenyl)-1-phenylmethanesulfonamide (Davies et al., 1996).

Fluorination Chemistry and Material Synthesis

Prakash and Hu (2007) demonstrated the use of fluorinated sulfones, sulfoxides, and sulfides in fluoroalkylations, which could be relevant for manipulating this compound for the synthesis of bioactive fluorine-containing compounds (Prakash & Hu, 2007).

Fuel Cell Applications

Kim, Robertson, and Guiver (2008) researched the use of sulfonated poly(arylene ether sulfone)s, which included 4-fluorobenzophenone, in proton exchange membranes for fuel cell applications. Their findings demonstrated these materials' potential for high proton conductivity and stability (Kim et al., 2008).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNVYLKEBCSIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)